4-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-6-methyl-2H-chromen-2-one
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Overview
Description
4-({1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-6-methyl-2H-chromen-2-one is a complex organic compound that features a spirocyclic structure. This compound is notable for its unique combination of a chromenone core and a spirocyclic amine, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-6-methyl-2H-chromen-2-one typically involves multiple steps:
Formation of the Spirocyclic Amine: The spirocyclic amine, 1,4-dioxa-8-azaspiro[4.5]decane, can be synthesized through the condensation of piperidone with ethylene glycol under acidic conditions.
Attachment to the Chromenone Core: The spirocyclic amine is then attached to the chromenone core via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-({1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-6-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Alkyl halides, sodium hydride
Major Products
The major products formed from these reactions include oxidized chromenone derivatives, reduced chromenone compounds, and substituted spirocyclic amines.
Scientific Research Applications
4-({1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-6-methyl-2H-chromen-2-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-6-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in various biological processes, such as neurotransmitter regulation and cell proliferation.
Pathways Involved: It modulates signaling pathways related to oxidative stress, inflammation, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxa-8-azaspiro[4.5]decane: A precursor in the synthesis of the target compound.
6-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)pyridin-3-ylboronic acid: A related compound with similar structural features.
Uniqueness
4-({1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-6-methyl-2H-chromen-2-one is unique due to its combination of a chromenone core and a spirocyclic amine, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-6-methylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-13-2-3-16-15(10-13)14(11-17(20)23-16)12-19-6-4-18(5-7-19)21-8-9-22-18/h2-3,10-11H,4-9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQMKOZGFNFSPHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C=C2CN3CCC4(CC3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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